Cas no 934474-92-7 (2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine)

2-(4-Methyl-1-piperazinyl)-6-Quinoxalinamine is a quinoxaline derivative characterized by its piperazinyl substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's structural features, including the electron-rich quinoxaline core and the methylpiperazine moiety, contribute to its versatility in forming complexes or acting as a ligand in catalytic processes. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry for the development of bioactive molecules. High purity and stability under standard conditions further ensure its reliability in research and industrial applications. This compound is particularly useful in studies targeting heterocyclic systems and nitrogen-containing scaffolds.
2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine structure
934474-92-7 structure
Product Name:2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine
CAS No:934474-92-7
MF:C13H17N5
MW:243.307581663132
CID:1122079
PubChem ID:137701420
Update Time:2025-06-09

2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine
    • 2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
    • 934474-92-7
    • EN300-1572741
    • Inchi: 1S/C13H17N5/c1-17-4-6-18(7-5-17)13-9-15-12-8-10(14)2-3-11(12)16-13/h2-3,8-9H,4-7,14H2,1H3
    • InChI Key: UCDIXEJQUMNFDX-UHFFFAOYSA-N
    • SMILES: N1(C2C=NC3C=C(C=CC=3N=2)N)CCN(C)CC1

Computed Properties

  • Exact Mass: 243.14839556g/mol
  • Monoisotopic Mass: 243.14839556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 58.3Ų

2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1572741-0.05g
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
934474-92-7 95%
0.05g
$443.0 2023-11-13
Enamine
EN300-1572741-0.1g
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
934474-92-7 95%
0.1g
$464.0 2023-11-13
Enamine
EN300-1572741-0.25g
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
934474-92-7 95%
0.25g
$485.0 2023-11-13
Enamine
EN300-1572741-0.5g
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
934474-92-7 95%
0.5g
$507.0 2023-11-13
Enamine
EN300-1572741-1g
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
934474-92-7 95%
1g
$528.0 2023-11-13
Enamine
EN300-1572741-2.5g
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
934474-92-7 95%
2.5g
$1034.0 2023-11-13
Enamine
EN300-1572741-5g
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
934474-92-7 95%
5g
$1530.0 2023-11-13
Enamine
EN300-1572741-10g
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
934474-92-7 95%
10g
$2269.0 2023-11-13
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.